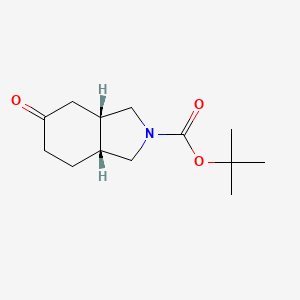

(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3aR,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEXIHAGXWAFOF-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CCC(=O)C[C@@H]2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the oxo and carboxylate groups. Common reagents for these steps include oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

Several synthetic pathways can be employed to produce (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate. These methods typically involve multi-step reactions that include cyclization and functional group modifications to achieve the desired structure.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Isoindole Derivatives | Contains isoindole ring | Known for diverse biological activities |

| Tetrahydroisoquinoline | Similar bicyclic structure | Exhibits neuroprotective effects |

| 1H-Pyrrolo[2,3-b]quinolin-4-one | Contains fused ring systems | Potential antitumor activity |

These compounds share structural similarities with this compound but may differ in their biological activities and therapeutic potentials.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, research into related isoindole compounds provides valuable insights into its potential applications:

- Drug Development: Studies have shown that isoindoles can serve as scaffolds for developing new drugs targeting various diseases, including cancer and neurodegeneration.

- High-throughput Screening: The compound's binding affinity to biological targets can be evaluated using high-throughput screening methods, which are essential for understanding its mechanism of action and therapeutic effects.

Mechanism of Action

The mechanism of action of (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Points of Differentiation

Core Ring Systems :

- The target compound contains a fused bicyclic isoindole , whereas 2-Boc-5-oxohexahydrocyclopenta[c]pyrrole (148404-28-8) features a smaller cyclopenta-fused pyrrole ring. This difference impacts ring strain and reactivity; the cyclopenta derivative may exhibit higher reactivity in nucleophilic additions due to increased strain .

- The spirocyclic analog tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate (1421313-98-5) has a distinct spiro junction, which can alter conformational flexibility and binding affinity in biological applications .

Stereochemistry :

- The stereochemical descriptor (3aS,7aR) in the target compound is critical for its interaction with chiral biological targets. In contrast, the stereoisomer tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate (203661-68-1) may lack this specificity, reducing its efficacy in enantioselective reactions .

Synthetic Routes :

- The target compound relies on RuO₂/NaIO₄-mediated oxidation , which offers high selectivity for ketone formation but requires careful temperature control to avoid over-oxidation .

- The spirocyclic analog is synthesized via enzymatic hydrolysis , a greener approach that avoids harsh reagents but may face scalability challenges .

Functional Group Compatibility :

- The Boc group in all compounds ensures stability, but its positioning (e.g., on isoindole vs. spiro systems) affects downstream deprotection efficiency. For example, the spirocyclic derivative’s Boc group is more sterically shielded, requiring stronger acidic conditions for removal .

Biological Activity

(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate, also known by its CAS number 203661-68-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in pharmacology.

The molecular formula of this compound is C13H21NO3, with a molecular weight of approximately 239.31 g/mol. It is characterized by the presence of a fused isoindole structure that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| CAS Number | 203661-68-1 |

| Purity | >97% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the formation of the isoindole framework followed by functionalization to introduce the tert-butyl and carboxylate groups. Specific synthetic routes may vary but often include cyclization and esterification steps.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial effects against various bacterial strains. For instance, a study reported that related compounds showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

In vitro studies have demonstrated that isoindole derivatives can inhibit cancer cell proliferation. A specific study highlighted the cytotoxic effects of similar compounds on human cancer cell lines, indicating that this compound may possess similar properties .

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various isoindole derivatives against standard bacterial strains. The results indicated that compounds with similar structural features to (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria .

- Cytotoxicity Assays : In a cytotoxicity assay involving several cancer cell lines (e.g., HeLa and MCF7), related isoindole derivatives showed promising results with IC50 values indicating effective inhibition of cell growth. This suggests that (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole could be further explored for its anticancer properties .

Q & A

Basic Question: What are the established synthetic routes for preparing (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate, and what experimental conditions optimize yield?

Methodological Answer:

The compound is typically synthesized via cyclization or functional group interconversion. A common approach involves:

- Nucleophilic substitution of a tert-butyl carbamate precursor with a ketone-containing bicyclic intermediate.

- Ring-closing metathesis (RCM) under inert atmosphere using Grubbs catalysts, followed by oxidation to introduce the 5-oxo group .

- Reflux conditions (e.g., acetic acid, 3–5 hours) for cyclization, as described in analogous heterocyclic syntheses (e.g., thiazol-indole derivatives) .

Key Parameters for Yield Optimization:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–110°C (reflux) |

| Catalyst Loading | 2–5 mol% (Grubbs catalyst) |

| Reaction Time | 3–5 hours |

| Solvent | Acetic acid or DCM |

Basic Question: How can researchers characterize the stereochemistry and purity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- Chiral HPLC : Verify enantiomeric purity using a cellulose-based column (e.g., Chiralpak IB) with hexane/isopropanol gradients .

- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₂₁NO₃) with <2 ppm error .

Advanced Question: What computational methods are suitable for predicting the compound’s conformational stability and reactivity in catalytic reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) Simulations :

- Software Tools : Gaussian 16 or ORCA for DFT; NAMD for MD .

Advanced Question: How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes during synthesis?

Methodological Answer:

- Theoretical Framework Alignment : Link discrepancies to competing reaction pathways (e.g., epimerization under acidic conditions) .

- Controlled Replication :

- Data Triangulation : Cross-validate results with XRD (single-crystal) and computational models .

Advanced Question: What strategies are recommended for integrating this compound into multicomponent reactions for bioactive molecule synthesis?

Methodological Answer:

- Scaffold Functionalization :

- Catalytic Asymmetric Synthesis :

- Employ organocatalysts (e.g., proline derivatives) to induce chirality in downstream products .

- Case Study :

Safety and Handling: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- COSHH Compliance : Follow Control of Substances Hazardous to Health Regulations (UK) for irritants (skin/eye/respiratory protection) .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to acetic acid vapors .

- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.